1-(2-Ethylbutyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound obtained from various natural sources, such as tea extract, tobacco leaf extract, and fermentation products. It is a precursor to the synthesis of azaspiro .
Synthesis Analysis
Azetidines are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . The synthesis of azetidines has attracted major interest both as ring strain .Molecular Structure Analysis
The molecular weight of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is 185.26 g/mol. The empirical formula of a related compound, 1-Boc-azetidine-3-carboxylic acid, is C9H15NO4 .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Scientific Research Applications
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Organic Synthesis and Medicinal Chemistry
- Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines include invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
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Foldameric Applications
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Polymer Synthesis
- Azetidines have been used in the synthesis of polymers .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
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Amino Acid Surrogates
- Azetidines are considered remarkable for their aptness as amino acid surrogates .
- They have potential in peptidomimetic and nucleic acid chemistry .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
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Catalytic Processes
- Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
- The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the source .
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Protein Folding
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Synthetic Methodology
- Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines include invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
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Functionalized Azetidines
- Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been reported .
- Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
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Aziridine-2- and Azetidine-3-carboxylic Acid Derivatives
Future Directions
properties
IUPAC Name |
1-(2-ethylbutyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGBJRVWVSSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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